molecular formula C19H14N4O4S B2768885 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 946299-98-5

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2768885
CAS No.: 946299-98-5
M. Wt: 394.41
InChI Key: UTEBYWKOTINQMG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study focused on the synthesis of novel thienopyrimidine derivatives, including compounds related to the requested molecule, demonstrated notable antimicrobial activity. These compounds showed effectiveness against various bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin and Fluconazole (Kerru et al., 2019).

  • Antitumor Potential : Research involving the synthesis of derivatives of pyrrolo[2,3-d]pyrimidine, a closely related structure, highlighted their potential as antitumor agents. These compounds were designed as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial in cancer cell proliferation (Gangjee et al., 2005).

  • Dual Inhibitor of TS and DHFR : Another study designed and synthesized classical and nonclassical analogues of thieno[2,3-d]pyrimidines. These compounds acted as dual inhibitors of TS and DHFR, indicating their potential as antitumor agents. The study also provided the first X-ray crystal structure showing how these molecules bind in a 'folate' mode (Gangjee et al., 2009).

  • Aldose Reductase Inhibitory Activity : The synthesis of 2,4-dioxo-thienopyrimidin-1-acetic acids, closely related to the target molecule, showed significant inhibitory activity against aldose reductase. This is relevant for treating complications in diabetic patients, such as cataract formation (Ogawva et al., 1993).

  • Antifolate Properties : The design and synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as DHFR inhibitors and antitumor agents. Such compounds show promise in inhibiting tumor cell growth, especially in patients with compromised immune systems (Gangjee et al., 2007).

  • Thymidylate Synthase Inhibition : A series of thieno[2,3-d]pyrimidines were synthesized to explore their potential as thymidylate synthase inhibitors, highlighting a route for the development of antitumor agents. However, the study found limited inhibitory activity against human recombinant thymidylate synthase (Gangjee et al., 2004).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-15(21-7-11-3-4-13-14(6-11)27-10-26-13)8-23-9-22-16-12-2-1-5-20-18(12)28-17(16)19(23)25/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBYWKOTINQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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